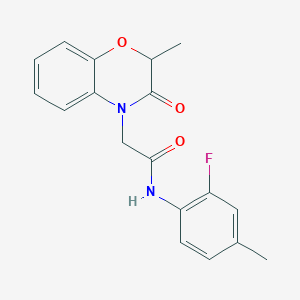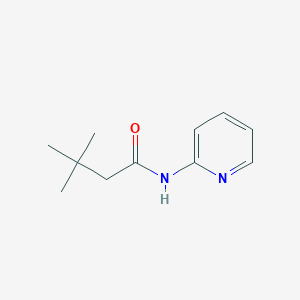
3,3-dimethyl-N-pyridin-2-ylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-N-pyridin-2-ylbutanamide is a chemical compound that belongs to the class of amides. It is also known as DMXB-A, and its molecular formula is C13H18N2O. This compound has gained significant attention in the scientific community due to its potential applications in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia.
Mécanisme D'action
The exact mechanism of action of 3,3-dimethyl-N-pyridin-2-ylbutanamide is not fully understood. However, it is believed to act as a partial agonist at the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in the regulation of cognitive function, memory, and attention. By binding to this receptor, 3,3-dimethyl-N-pyridin-2-ylbutanamide enhances the release of neurotransmitters such as acetylcholine and dopamine, which are important for cognitive function and memory retention.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,3-dimethyl-N-pyridin-2-ylbutanamide have been extensively studied. It has been shown to improve cognitive function and memory retention in animal models of Alzheimer's disease. It has also been found to have antipsychotic effects in animal models of schizophrenia. In addition, 3,3-dimethyl-N-pyridin-2-ylbutanamide has been investigated for its potential use in the treatment of pain and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,3-dimethyl-N-pyridin-2-ylbutanamide in lab experiments include its high potency and selectivity for the α7 nAChR. It also has a relatively low toxicity profile compared to other compounds that target this receptor. However, one of the limitations of using 3,3-dimethyl-N-pyridin-2-ylbutanamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3,3-dimethyl-N-pyridin-2-ylbutanamide. One area of research is the development of more potent and selective compounds that target the α7 nAChR. Another area of research is the investigation of the potential use of 3,3-dimethyl-N-pyridin-2-ylbutanamide in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the potential use of 3,3-dimethyl-N-pyridin-2-ylbutanamide in combination with other drugs for the treatment of various disorders is also an area of interest for future research.
Conclusion:
In conclusion, 3,3-dimethyl-N-pyridin-2-ylbutanamide is a promising compound with potential applications in the treatment of various neurological disorders. Its high potency and selectivity for the α7 nAChR make it an attractive target for drug development. However, further research is needed to fully understand its mechanism of action and to develop more potent and selective compounds for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 3,3-dimethyl-N-pyridin-2-ylbutanamide involves the reaction of 2-bromo-3-methylpyridine with 3-buten-1-amine in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired compound in good yield.
Applications De Recherche Scientifique
3,3-dimethyl-N-pyridin-2-ylbutanamide has been extensively studied for its potential applications in the treatment of various neurological disorders. It has been found to have a positive effect on cognitive function and memory retention in animal models of Alzheimer's disease. It has also been shown to have antipsychotic effects in animal models of schizophrenia. In addition, 3,3-dimethyl-N-pyridin-2-ylbutanamide has been investigated for its potential use in the treatment of pain and addiction.
Propriétés
IUPAC Name |
3,3-dimethyl-N-pyridin-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)8-10(14)13-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLHIAIPPUHSOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-pyridin-2-ylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-N-[2-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7561423.png)

![methyl 5-amino-1-{4-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561432.png)
![1-(2-Furoyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperazine](/img/structure/B7561449.png)
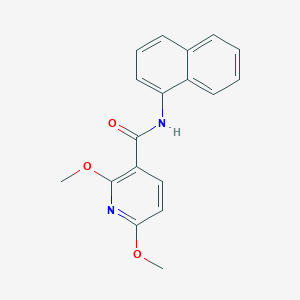
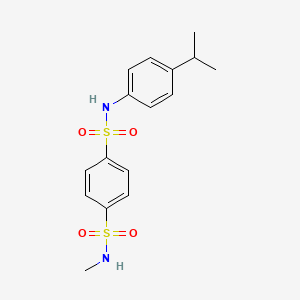
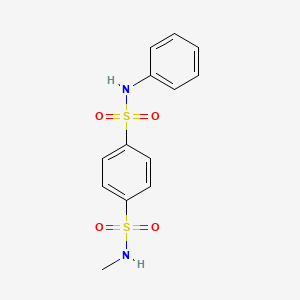
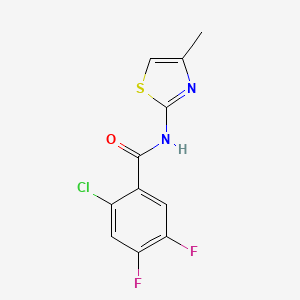
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7561473.png)

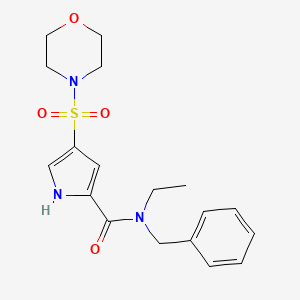
![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7561492.png)
![N-[4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7561496.png)
